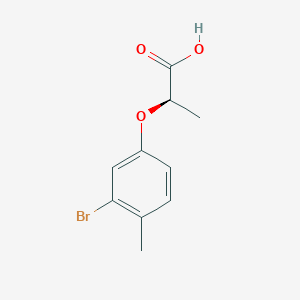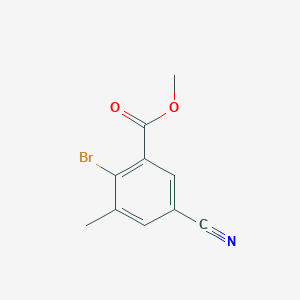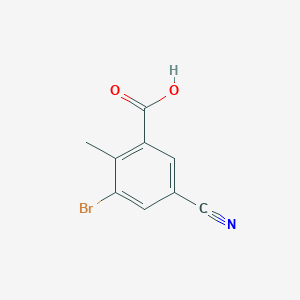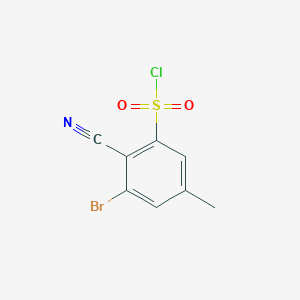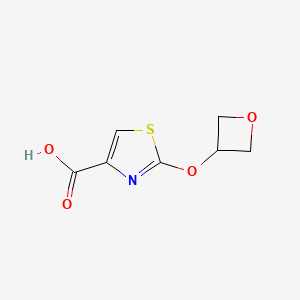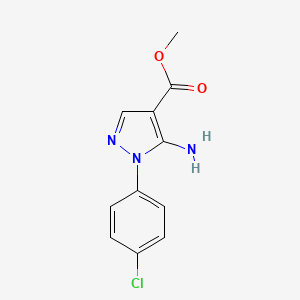
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
-
Pharmaceutic Chemistry
- Pyrazole derivatives, including those with an amino group, have been found to exhibit a wide range of biological activities . They can bind to various enzymes and receptors in the biological system, showing versatile biological activities .
- For instance, some pyrazole derivatives have shown superior cytotoxic activities against certain cancer cell lines .
- The methods of application or experimental procedures typically involve synthesizing the compound and then testing its biological activity using in vitro assays .
- The outcomes of these studies often include IC50 values, which measure the effectiveness of the compound in inhibiting a particular biological function .
-
Materials Sciences
-
Biochemistry
- Pyrazole derivatives have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes them potential candidates for the development of new cancer treatments .
- The methods of application typically involve synthesizing the compound and then testing its inhibitory activity using in vitro assays .
- The outcomes of these studies often include IC50 values, which measure the effectiveness of the compound in inhibiting CDK2 .
-
Chemical Synthesis
- Pyrazole compounds can be used in the synthesis of various pharmaceuticals .
- The methods of application typically involve using the pyrazole compound as a building block in the synthesis of more complex molecules .
- The outcomes of these studies often include the successful synthesis of the target molecule and its subsequent characterization .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPKQFDGNJKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



